(Tyr0)-prepro-atrial natriuretic factor (104-123) (human)
Description
(Tyr⁰)-Prepro-Atrial Natriuretic Factor (104-123) (human) (hereafter referred to as ANF 104-123) is a 20-amino acid peptide derived from the prepro-ANF precursor. Its sequence is Tyr-Ser-Ser-Asp-Arg-Ser-Ala-Leu-Leu-Lys-Ser-Lys-Leu-Arg-Ala-Leu-Leu-Thr-Ala-Pro-Arg (single-letter code: YSSDRSALLKSKLRALLTAPR) with a molecular weight of 2,346.73 Da . This peptide includes an additional tyrosine residue at the N-terminus (Tyr⁰), distinguishing it from native prepro-ANF fragments. ANF 104-123 is primarily studied for its role in cardiovascular and renal regulation, particularly its kaliuretic (potassium-excreting), diuretic, and hypotensive properties . It interacts with the atrial natriuretic factor receptor guanylate cyclase (ANF-RGC), a key enzyme in cyclic GMP (cGMP) production, which mediates vasodilation and sodium excretion .
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C103H180N32O30/c1-50(2)39-67(125-81(145)56(12)117-93(157)73(46-136)131-86(150)65(26-20-36-114-102(109)110)121-91(155)72(45-78(142)143)129-95(159)76(49-139)133-96(160)74(47-137)130-82(146)61(106)44-59-29-31-60(141)32-30-59)89(153)127-70(42-53(7)8)88(152)119-63(24-16-18-34-105)85(149)132-75(48-138)94(158)122-62(23-15-17-33-104)84(148)126-69(41-52(5)6)87(151)120-64(25-19-35-113-101(107)108)83(147)116-55(11)80(144)124-68(40-51(3)4)90(154)128-71(43-54(9)10)92(156)134-79(58(14)140)98(162)118-57(13)99(163)135-38-22-28-77(135)97(161)123-66(100(164)165)27-21-37-115-103(111)112/h29-32,50-58,61-77,79,136-141H,15-28,33-49,104-106H2,1-14H3,(H,116,147)(H,117,157)(H,118,162)(H,119,152)(H,120,151)(H,121,155)(H,122,158)(H,123,161)(H,124,144)(H,125,145)(H,126,148)(H,127,153)(H,128,154)(H,129,159)(H,130,146)(H,131,150)(H,132,149)(H,133,160)(H,134,156)(H,142,143)(H,164,165)(H4,107,108,113)(H4,109,110,114)(H4,111,112,115)/t55-,56-,57-,58+,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,79-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJRAIDKPSMHKQ-QILSBOMXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C103H180N32O30 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2346.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Tyr0)-prepro-atrial natriuretic factor (104-123) (human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled using activating agents like HBTU or DIC.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this peptide involves scaling up the SPPS process. Automated peptide synthesizers are used to increase efficiency and consistency. The purification process is also scaled up using preparative HPLC systems .
Chemical Reactions Analysis
Types of Reactions
(Tyr0)-prepro-atrial natriuretic factor (104-123) (human) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine or cysteine residues.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling agents like HBTU.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, or substituted peptide analogs, which can be further studied for their biological activities .
Scientific Research Applications
Physiological Role
Atrial natriuretic factor is primarily secreted by the cardiac atria in response to increased blood volume and pressure. It acts by promoting natriuresis (excretion of sodium through urine), diuresis (increased urine production), and vasodilation. The peptide achieves these effects by binding to specific receptors, leading to increased levels of cyclic guanosine monophosphate (cGMP) within target cells, which mediates its physiological actions .
Cardiovascular Research
- Heart Failure Management : The peptide has been investigated for its potential in treating acute heart failure. Studies indicate that administering exogenous ANP can improve hemodynamics by reducing preload and afterload on the heart, thus alleviating symptoms associated with heart failure .
- Hypertension Studies : Research has demonstrated that (Tyr0)-prepro-ANF can lower blood pressure through its vasodilatory effects. It inhibits renin secretion and decreases aldosterone levels, contributing to reduced blood volume and pressure .
Renal Physiology
- Diuretic Properties : The compound enhances renal guanylate cyclase activity, leading to increased cGMP levels in renal tissues. This mechanism promotes natriuresis and kaliuresis (potassium excretion), making it a candidate for diuretic therapy .
- Kidney Function Studies : Investigations into the effects of this peptide on renal function have shown promising results in improving glomerular filtration rate and overall kidney health, particularly in conditions like chronic kidney disease .
Case Studies
Several studies have documented the effects of (Tyr0)-prepro-ANF on cardiovascular and renal health:
Therapeutic Potential
The therapeutic applications of (Tyr0)-prepro-atrial natriuretic factor are being explored extensively:
- Acute Heart Failure : As a potential treatment option for acute decompensated heart failure, it may provide rapid relief from symptoms by reducing fluid overload.
- Chronic Hypertension : Ongoing research aims to develop formulations that utilize this peptide's properties to create effective antihypertensive drugs.
- Chronic Kidney Disease : Its role in promoting diuresis could offer new avenues for managing fluid retention associated with kidney disease.
Mechanism of Action
The mechanism of action of (Tyr0)-prepro-atrial natriuretic factor (104-123) (human) involves binding to specific receptors on target cells, leading to the activation of intracellular signaling pathways. These pathways can result in various physiological effects, such as vasodilation, natriuresis, and inhibition of cell proliferation. The molecular targets include guanylate cyclase receptors and other signaling molecules involved in cardiovascular regulation .
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Features of ANF 104-123 and Related Peptides
| Compound Name | Source/Origin | Amino Acid Sequence (Partial/Full) | Molecular Weight (Da) | Key Structural Distinctions |
|---|---|---|---|---|
| ANF 104-123 (Tyr⁰) | Human | YSSDRSALLKSKLRALLTAPR | 2,346.73 | N-terminal Tyr⁰ addition |
| NT-pro-ANP (79-98) | Human | Derived from prepro-ANF (residues 79-98) | ~2,200* | Most potent kaliuretic fragment; lacks Tyr⁰ |
| ANP (1-11), rat | Rat | SLRRSSCFGGR | ~1,200 | Shorter sequence; includes disulfide bond |
| Anantin | Microbial origin | GFIGWGNDIFGHYSGDPF | ~1,900 | Non-mammalian; distinct loop structure |
| Atriopeptin III (rat) | Rat | Not explicitly provided in evidence | ~1,500 | Hypotensive; shorter bioactive fragment |
| B-type Natriuretic Peptide (BNP) | Human | 32-amino acid peptide (e.g., SPKMVQGSGCFGRRLDRIGSGLGCNVLRR) | ~3,500 | Larger size; distinct receptor affinity |
*Estimated based on sequence length. Sources: .
Key Observations :
- ANF 104-123’s Tyr⁰ modification enhances stability and receptor interaction compared to native fragments .
- NT-pro-ANP (79-98) shares functional overlap (kaliuresis) but lacks structural homology with ANF 104-123 .
- Anantin, a microbial peptide, mimics ANP’s effects but operates via divergent structural motifs .
Functional and Mechanistic Comparison
Mechanistic Insights :
- ANF 104-123 activates ANF-RGC via a dual mechanism involving both ANF binding and Ca²⁺/neurocalcin δ (NCδ) signaling. Ca²⁺ binding to NCδ enhances ANF-RGC catalytic efficiency by lowering GTP’s Kₘ value .
- BNP and ANP (1-11) primarily activate NPR-A, a related receptor, but lack the Ca²⁺/NCδ synergy seen with ANF 104-123 .
- NT-pro-ANP (79-98) ’s kaliuretic effects may involve renal tubular pathways independent of cGMP .
Therapeutic Potential and Challenges
Key Findings :
Biological Activity
(Tyr0)-prepro-atrial natriuretic factor (104-123), also known as ANF (104-123), is a peptide derived from the precursor of atrial natriuretic peptide (ANP). This compound plays a significant role in cardiovascular biology, particularly in the regulation of blood pressure and fluid balance. The biological activity of ANF is primarily mediated through its interaction with specific receptors that activate intracellular signaling pathways.
ANF exerts its biological effects by binding to the natriuretic peptide receptor A (NPR-A) , which acts as a guanylyl cyclase. This interaction leads to an increase in cyclic guanosine monophosphate (cGMP) levels, activating protein kinase G (PKG) and resulting in various physiological responses:
- Natriuresis : Promotes sodium excretion by the kidneys.
- Diuresis : Increases urine production.
- Vasodilation : Relaxes vascular smooth muscle, reducing blood pressure.
- Inhibition of Aldosterone : Decreases sodium retention and promotes potassium excretion.
Biological Activity Data
The biological activity of (Tyr0)-prepro-atrial natriuretic factor (104-123) has been characterized through various studies. Below is a summary table highlighting key findings:
Case Studies and Research Findings
-
Hypertension and ANF :
A meta-analysis indicated that low doses of ANF are more effective in reducing blood pressure in hypertensive patients compared to normotensive individuals. This highlights the potential therapeutic applications of ANF in managing hypertension, particularly through its vasodilatory effects and inhibition of renin secretion . -
Cardiovascular Disease :
Variants in the NPPA gene, which encodes the precursor for ANP, have been associated with conditions such as hypertension, heart failure, and stroke. The peptide's role in promoting vasodilation and diuresis makes it a critical factor in cardiovascular health . -
Animal Models :
Studies utilizing animal models have demonstrated that ANP deficiency leads to salt-sensitive hypertension and cardiac hypertrophy. These findings underscore the importance of ANF in maintaining cardiovascular homeostasis .
Q & A
Q. What is the structural significance of the Tyr0 modification in (Tyr0)-prepro-ANF (104-123) (human), and how does it influence experimental applications?
The Tyr0 modification involves adding a tyrosine residue to the N-terminus of the native prepro-ANF (104-123) sequence. This modification facilitates radiolabeling (e.g., iodination) for receptor-binding studies, enabling precise tracking of peptide interactions with natriuretic peptide receptors (NPRs) . The unmodified fragment corresponds to residues 104-123 of prepro-ANF, which includes part of the prohormone sequence that may influence processing or bioactivity .
Q. What physiological roles does the (Tyr0)-prepro-ANF (104-123) fragment play compared to mature ANF?
While mature ANF (28-amino-acid form) directly regulates blood pressure and sodium excretion via NPR-A activation, the (Tyr0)-prepro-ANF (104-123) fragment is a precursor region with unclear bioactivity. Its study may elucidate prohormone processing dynamics or serve as a biomarker for cardiac stress, as midregional pro-ANF fragments are stable in circulation and correlate with cardiovascular pathology .
Advanced Research Questions
Q. What methodological challenges arise when quantifying (Tyr0)-prepro-ANF (104-123) in plasma, and how can immunoassay optimization address these?
Challenges include cross-reactivity with other ANF precursors (e.g., proBNP) and matrix effects from plasma proteins. Immunoassays targeting the midregion (e.g., residues 104-123) require antibodies with high specificity to avoid detecting degraded fragments. Parallel measurements using immunoluminometric assays (like those for proBNP) and LC-MS/MS validation can improve accuracy . Pre-analytical factors, such as sample stability and protease inhibitors, must also be standardized .
Q. How can researchers resolve contradictory data regarding the biological activity of (Tyr0)-prepro-ANF fragments across experimental models?
Discrepancies may arise from species-specific processing (e.g., human vs. rodent ANF cleavage patterns) or differential receptor affinities. To address this:
- Use species-matched NPRs in binding assays .
- Validate findings with functional studies (e.g., cGMP activation in vascular smooth muscle cells) .
- Compare results to established ANF isoforms (e.g., BNP32) to contextualize activity .
Q. What considerations are essential for designing in vivo studies investigating (Tyr0)-prepro-ANF (104-123) pharmacokinetics?
- Species selection : Rodents process ANF precursors differently than humans; transgenic models expressing human NPRs may improve translatability .
- Dosing : Account for rapid renal clearance by using continuous infusion or protease-resistant analogs .
- Endpoint selection : Measure both circulating peptide levels (via immunoassay) and downstream biomarkers (e.g., plasma cGMP, urinary sodium excretion) .
- Ethical compliance : Adhere to NIH guidelines for preclinical research, including sample-size justification and blinding protocols .
Methodological & Analytical Focus
Q. What statistical approaches are recommended for analyzing dose-response relationships of (Tyr0)-prepro-ANF (104-123) in cellular assays?
Use nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC50 values. For small sample sizes, apply Bayesian hierarchical models to pool data across replicates. Deconvolution analysis can differentiate peptide degradation rates from receptor-mediated clearance .
Q. How should researchers handle batch variability in peptide synthesis for (Tyr0)-prepro-ANF (104-123)?
- Characterize batches via MALDI-TOF mass spectrometry and HPLC purity checks (>95% threshold) .
- Include internal controls in each experiment (e.g., a reference batch with known bioactivity) .
- Document synthesis protocols rigorously, including resin type and cleavage conditions, to ensure reproducibility .
Data Interpretation & Reporting
Q. How can conflicting results between immunoassays and functional assays for (Tyr0)-prepro-ANF (104-123) be reconciled?
Immunoassays may detect inactive metabolites, while functional assays (e.g., vasodilation) reflect bioactive forms. To harmonize
- Perform parallel measurements using both methods .
- Use size-exclusion chromatography to separate intact peptides from fragments .
- Report discrepancies transparently, noting potential limitations in assay specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
